(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronate ester group, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of a boronic acid derivative with an amino acid precursor under controlled conditions. The reaction is often catalyzed by palladium complexes and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability. The use of advanced purification methods, including crystallization and chromatography, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can modify the amino acid moiety, potentially converting it into different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acid derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its unique structure allows it to interact with specific biomolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form stable complexes with biomolecules suggests it could be used in drug design and development.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its boronate ester group imparts unique properties to polymers and other materials, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another compound with a boronate ester group, used in organic synthesis.
Disilane-bridged architectures: Compounds with similar electronic properties, used in materials science.
Uniqueness
What sets (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride apart is its combination of an amino acid moiety with a boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in specific ways, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4.ClH/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)9-12(17)13(18)19;/h5-8,12H,9,17H2,1-4H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIVJAJUJZJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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